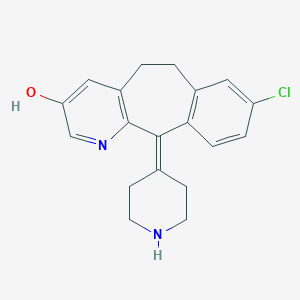
3-羟基地氯雷他定
描述
3-Hydroxydesloratadine is a major active metabolite of desloratadine, which is itself an active metabolite of loratadine. Desloratadine is a second-generation, non-sedating antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . The formation of 3-Hydroxydesloratadine involves the oxidation of desloratadine by cytochrome P450 enzymes, specifically CYP2C8, followed by glucuronidation by UDP-glucuronosyltransferase UGT2B10 .
科学研究应用
3-Hydroxydesloratadine has several scientific research applications:
Metabolomics: It is used in the study of metabolic pathways and the identification of metabolites in biological systems.
Drug Discovery: The compound is used in drug discovery research to understand the metabolism and pharmacokinetics of desloratadine and related compounds.
Pharmacology: It is used to study the pharmacological effects of desloratadine and its metabolites.
作用机制
Target of Action
3-Hydroxydesloratadine is an active metabolite of desloratadine, a second-generation antihistamine . Its primary target is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and blocking it can alleviate symptoms of allergies .
Mode of Action
3-Hydroxydesloratadine, like other H1-blockers, competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms such as nasal congestion and watery eyes .
Biochemical Pathways
The formation of 3-Hydroxydesloratadine involves a three-step sequence. First, desloratadine undergoes N-glucuronidation by the enzyme UDP-Glucuronosyltransferase 2B10 (UGT2B10). Then, 3-hydroxylation of desloratadine N-glucuronide occurs, catalyzed by Cytochrome P450 2C8 (CYP2C8). Finally, a non-enzymatic deconjugation of 3-hydroxydesloratadine N-glucuronide takes place .
Pharmacokinetics
Desloratadine is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is metabolized in the liver to 3-Hydroxydesloratadine by the enzymes UGT2B10 and CYP2C8 . The metabolite is then excreted as conjugated metabolites into urine .
Result of Action
The action of 3-Hydroxydesloratadine results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By blocking the H1 receptor, it prevents the action of histamine, a compound that causes allergy symptoms .
Action Environment
The action of 3-Hydroxydesloratadine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Co-administration with erythromycin, ketoconazole, azithromycin, fluoxetine, or cimetidine resulted in elevated blood plasma concentrations of desloratadine and its metabolite 3-Hydroxydesloratadine . No clinically relevant changes were observed .
生化分析
Biochemical Properties
3-Hydroxydesloratadine formation involves the oxidation of desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in cryopreserved human hepatocytes . This pathway leads to the production of 3-Hydroxydesloratadine, a major active human metabolite .
Cellular Effects
In cellular context, 3-Hydroxydesloratadine is formed in cryopreserved human hepatocytes (CHHs) and its formation is catalyzed with a Km of 1.6 μM and a Vmax of 1.3 pmol/min per million cells .
Molecular Mechanism
The molecular mechanism of 3-Hydroxydesloratadine involves desloratadine glucuronidation by UGT2B10 followed by CYP2C8 oxidation and a deconjugation event . This process is responsible for the formation of 3-Hydroxydesloratadine .
Temporal Effects in Laboratory Settings
It is known that the formation of 3-Hydroxydesloratadine is catalyzed in cryopreserved human hepatocytes .
Metabolic Pathways
The metabolic pathway of 3-Hydroxydesloratadine involves the oxidation of desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 .
准备方法
The synthesis of 3-Hydroxydesloratadine involves several steps:
Oxidation of Desloratadine: Desloratadine undergoes oxidation by cytochrome P450 enzyme CYP2C8 to form 3-Hydroxydesloratadine.
Glucuronidation: The oxidized product is then glucuronidated by UDP-glucuronosyltransferase UGT2B10.
In industrial settings, the preparation of 3-Hydroxydesloratadine typically involves the use of cryopreserved human hepatocytes to catalyze the formation of the compound. The reaction conditions include the presence of NADPH and UDP-glucuronic acid .
化学反应分析
3-Hydroxydesloratadine undergoes several types of chemical reactions:
Oxidation: The primary reaction is the oxidation of desloratadine to form 3-Hydroxydesloratadine.
Glucuronidation: This involves the addition of a glucuronic acid moiety to the hydroxyl group of 3-Hydroxydesloratadine.
Common reagents and conditions used in these reactions include cytochrome P450 enzyme CYP2C8 inhibitors such as gemfibrozil glucuronide and general P450 inhibitors like 1-aminobenzotriazole . The major product formed from these reactions is 3-Hydroxydesloratadine glucuronide .
相似化合物的比较
3-Hydroxydesloratadine is similar to other metabolites of desloratadine and loratadine, such as desloratadine itself and loratadine . it is unique in its formation pathway, which involves both oxidation and glucuronidation steps . Other similar compounds include:
Desloratadine: The parent compound from which 3-Hydroxydesloratadine is derived.
Loratadine: The precursor to desloratadine.
属性
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119410-08-1 | |
| Record name | 3-Hydroxydesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119410-08-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H9FFN759V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


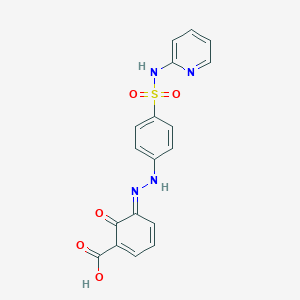
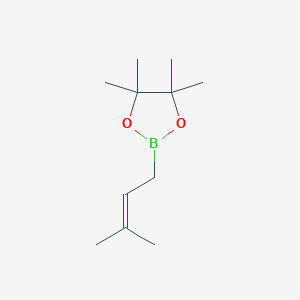
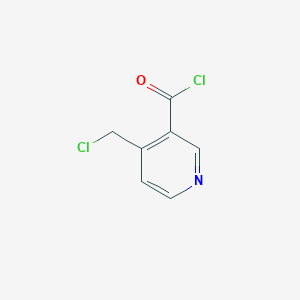
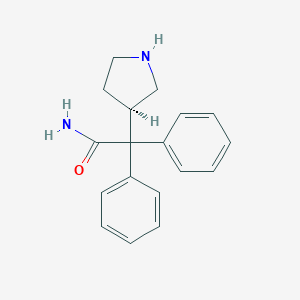

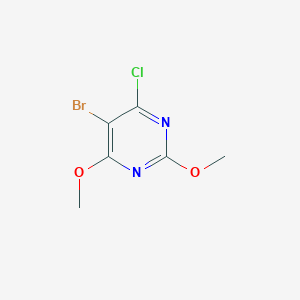

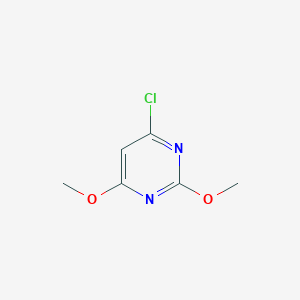

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
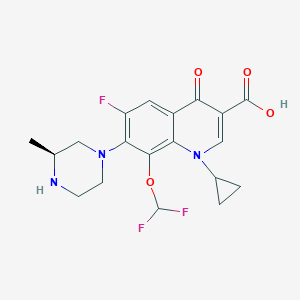
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
